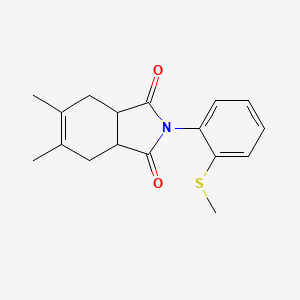

5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a fascinating organic compound with a unique structure that includes both an isoindole and a phenyl group

Métodos De Preparación

The synthesis of 5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step reactions. The initial steps often include the formation of intermediate compounds that gradually build up to the final structure. Key reaction conditions may involve controlled temperatures, specific catalysts, and solvents that facilitate the formation of the isoindole ring and the attachment of the methylthio group.

Análisis De Reacciones Químicas

This compound can undergo various types of chemical reactions:

Oxidation: Common reagents include potassium permanganate or chromium trioxide, often resulting in the formation of oxidized derivatives with altered functional groups.

Reduction: Reduction reactions typically involve reagents like lithium aluminium hydride, leading to more hydrogenated forms of the original compound.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl group, introducing different functional groups based on the reagents used.

Aplicaciones Científicas De Investigación

5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has diverse applications:

Chemistry: Utilized in studying reaction mechanisms and synthetic pathways.

Biology: Explored for its interactions with biological molecules and potential biochemical activities.

Medicine: Investigated for possible pharmaceutical applications, such as drug precursors or active ingredients.

Mecanismo De Acción

The compound's mechanism of action involves interaction with specific molecular targets, often through binding to particular receptors or enzymes. This binding can trigger a cascade of biochemical reactions that lead to the compound’s observed effects. Key pathways may include modulation of signal transduction or metabolic processes.

Comparación Con Compuestos Similares

Compared to other isoindole derivatives, 5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of functional groups that impart distinct chemical and physical properties. Similar compounds might include other tetrahydroisoindole derivatives, but none possess the same exact substituent pattern, which can lead to different reactivity and applications.

Hope that piques your interest!

Actividad Biológica

5,6-Dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is an isoindole derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H19NO2S

- Molecular Weight : Approximately 301.4 g/mol

- Structure : The compound features a unique arrangement of functional groups that contribute to its biological activity.

Biological Activities

Research indicates that compounds within the isoindole family exhibit a range of biological activities:

- Anticancer Activity : Isoindole derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, studies have indicated that similar compounds can inhibit the growth of MCF-7 breast cancer cells .

- Anti-inflammatory Effects : The compound has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation. Some derivatives have demonstrated greater COX-2 inhibition compared to meloxicam, a standard anti-inflammatory drug .

- Neuroprotective Properties : Isoindole derivatives are being explored for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease. They may inhibit acetylcholinesterase and modulate inflammatory pathways associated with neurodegeneration .

The mechanism of action for this compound involves interactions with specific molecular targets:

- Binding Affinities : The compound's structure allows it to bind effectively to various receptors and enzymes involved in inflammatory and proliferative pathways.

- Signal Transduction Modulation : It may modulate signal transduction pathways that lead to reduced inflammation and cell proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methyl-2-(methylthio)phenylisoindole | Methyl group at position 5 | Anticancer activity |

| 6-Methoxy-3a-hydroxyisoindole | Methoxy group instead of methylthio | Neuroprotective effects |

| 4-Methylisoindole | Lacks tetrahydro structure | Moderate cytotoxicity |

Case Studies and Research Findings

- In Vitro Studies : A study on isoindole derivatives showed significant antiproliferative activity in MCF-7 breast cancer cells with IC50 values indicating potent effects .

- Inhibition of COX Enzymes : Research highlighted that certain isoindole derivatives exhibited strong inhibition of COX enzymes (both COX-1 and COX-2), suggesting their potential as anti-inflammatory agents .

- Oxidative Stress Scavenging : Compounds similar to this compound have demonstrated the ability to scavenge reactive oxygen species (ROS), indicating antioxidant properties that could be beneficial in various pathological conditions .

Propiedades

IUPAC Name |

5,6-dimethyl-2-(2-methylsulfanylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-10-8-12-13(9-11(10)2)17(20)18(16(12)19)14-6-4-5-7-15(14)21-3/h4-7,12-13H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKCSAZTWGTXAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3SC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.